Cas no 2171639-65-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
- EN300-1519196
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid
- 2171639-65-7
-
- インチ: 1S/C25H28N2O6/c1-25(32-2)14-27(15-25)23(30)21(11-12-22(28)29)26-24(31)33-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-15H2,1-2H3,(H,26,31)(H,28,29)
- InChIKey: QZLKAWBDRNALNJ-UHFFFAOYSA-N
- SMILES: O(C)C1(C)CN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
計算された属性
- 精确分子量: 452.19473662g/mol
- 同位素质量: 452.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 714
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 105Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1519196-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1519196-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1519196-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1519196-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1519196-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1519196-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1519196-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1519196-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1519196-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1519196-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid |
2171639-65-7 | 5g |
$9769.0 | 2023-06-05 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
7. Back matter
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acidに関する追加情報
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid: A Comprehensive Overview
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid, identified by the CAS number 2171639-65-7, is a complex organic compound with significant potential in various fields of chemical research and pharmaceutical development. This compound has garnered attention due to its unique structural features and promising applications in drug design and synthesis. In this article, we delve into the properties, synthesis, and potential uses of this compound, supported by the latest research findings.
The molecular structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid is characterized by a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, playing a crucial role in controlling reactivity during complex molecule construction. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, making this compound a valuable tool in modern organic synthesis.
One of the key areas of research involving this compound is its application in drug delivery systems. The presence of the Fmoc group and the azetidine ring introduces unique physicochemical properties, such as enhanced solubility and stability. These attributes make it an ideal candidate for developing targeted drug delivery systems, where controlled release and bioavailability are critical factors. Emerging research has demonstrated that such compounds can be engineered to deliver therapeutic agents with improved efficacy and reduced side effects.
In addition to its role in drug delivery, this compound has shown promise in enzyme inhibition studies. The pentanoic acid moiety and the azetidine ring contribute to its ability to interact with specific enzyme active sites, potentially serving as a lead compound for developing novel enzyme inhibitors. Recent advancements in computational chemistry have enabled researchers to predict binding affinities and optimize molecular structures, further enhancing its potential in therapeutic applications.
The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid involves a multi-step process that combines peptide coupling techniques with ring-forming reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced biological studies. Innovations in catalytic processes and green chemistry practices have also been applied to minimize environmental impact during synthesis.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided detailed insights into its conformational dynamics and stability under various conditions. Such information is invaluable for understanding its behavior in physiological environments and optimizing its performance in practical applications.
In conclusion, 4-{(9H-fluoren-9-yllmethoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-l-yll) -5 -oxopentanoic acid (CAS No. 2171639 -65 -7) represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structural features, combined with cutting-edge research findings, position it as a valuable asset in drug development and chemical innovation. As ongoing studies continue to uncover new potentials, this compound is poised to make substantial contributions to the field of medicinal chemistry.
2171639-65-7 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid) Related Products
- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)
- 941926-95-0(N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)
- 123594-06-9(Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 1127247-34-0(NHS-M-DPEG)
- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)
- 61077-67-6(1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-)
- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)
- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)




